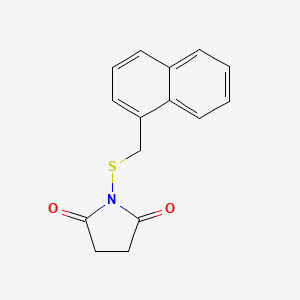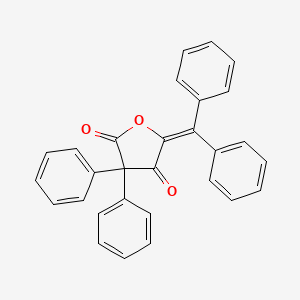
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione is an organic compound with a complex structure that includes a furan ring substituted with diphenylmethylene and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylacetic acid with benzaldehyde in the presence of a base to form the diphenylmethylene intermediate, which then undergoes cyclization to form the furan ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane carbon.
Benzofuran: Contains a fused benzene and furan ring, similar in structure but lacks the diphenylmethylene group.
Fluorenone: A ketone with a similar diphenyl structure but different ring system.
Uniqueness
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione is unique due to its specific substitution pattern and the presence of both diphenylmethylene and diphenyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
67073-68-1 |
|---|---|
Fórmula molecular |
C29H20O3 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
5-benzhydrylidene-3,3-diphenyloxolane-2,4-dione |
InChI |
InChI=1S/C29H20O3/c30-27-26(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)32-28(31)29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
LRNHDGFSYOTVDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C(=O)C(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


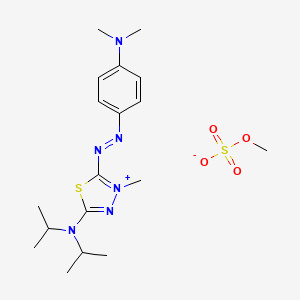
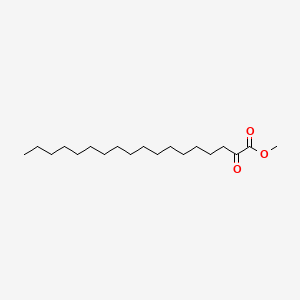
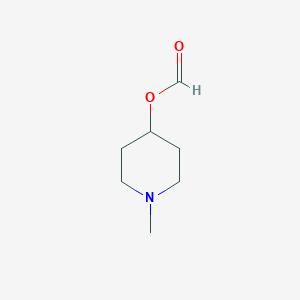
![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)


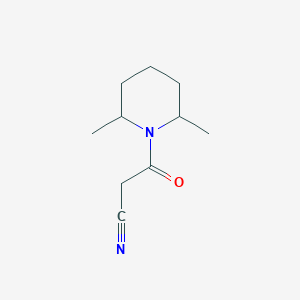
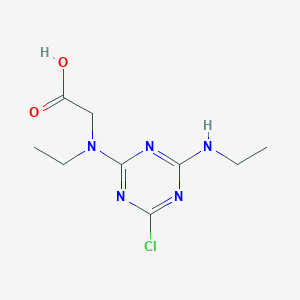


![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
